molecular formula C15H22N2O4S B5340503 4-METHOXY-3-METHYL-N-[1-OXO-1-(PYRROLIDIN-1-YL)PROPAN-2-YL]BENZENE-1-SULFONAMIDE

4-METHOXY-3-METHYL-N-[1-OXO-1-(PYRROLIDIN-1-YL)PROPAN-2-YL]BENZENE-1-SULFONAMIDE

Cat. No.: B5340503
M. Wt: 326.4 g/mol
InChI Key: PICAENVFQUOXPP-UHFFFAOYSA-N
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Description

4-METHOXY-3-METHYL-N-[1-OXO-1-(PYRROLIDIN-1-YL)PROPAN-2-YL]BENZENE-1-SULFONAMIDE is a complex organic compound that features a pyrrolidine ring, a sulfonamide group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHOXY-3-METHYL-N-[1-OXO-1-(PYRROLIDIN-1-YL)PROPAN-2-YL]BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the sulfonamide group. Common synthetic routes may include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonamide Group: This step often involves the reaction of an amine with a sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-METHOXY-3-METHYL-N-[1-OXO-1-(PYRROLIDIN-1-YL)PROPAN-2-YL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxy or sulfonamide groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often include controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

4-METHOXY-3-METHYL-N-[1-OXO-1-(PYRROLIDIN-1-YL)PROPAN-2-YL]BENZENE-1-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.

    Industrial Applications: The compound may be used in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-METHOXY-3-METHYL-N-[1-OXO-1-(PYRROLIDIN-1-YL)PROPAN-2-YL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong interactions with protein active sites, while the pyrrolidine ring can enhance binding affinity through its structural properties. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and pyrrolidine derivatives, such as:

  • N-(2-Methylpropyl)-2’-(1-pyrrolidinylsulfonyl)-[1,1’-biphenyl]-4-methanamine hydrochloride
  • (S)-N-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide

Uniqueness

What sets 4-METHOXY-3-METHYL-N-[1-OXO-1-(PYRROLIDIN-1-YL)PROPAN

Properties

IUPAC Name

4-methoxy-3-methyl-N-(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-11-10-13(6-7-14(11)21-3)22(19,20)16-12(2)15(18)17-8-4-5-9-17/h6-7,10,12,16H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PICAENVFQUOXPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC(C)C(=O)N2CCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199938
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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